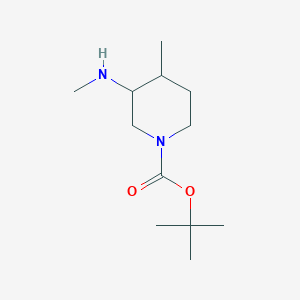

4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester

Description

Chemical Structure: The compound 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS: Not explicitly provided in evidence, but structurally related to CAS 1884490-65-6 from ) is a piperidine derivative featuring a tert-butyl ester group at the 1-position, a methyl group at the 4-position, and a methylamino substituent at the 3-position. Its stereochemistry may vary; for example, (3S,4S) and (3R,4R) configurations are documented in related compounds .

Role in Synthesis:

This compound is typically used as an intermediate in pharmaceutical synthesis, leveraging the tert-butyl ester as a protective group for amines during multi-step reactions. Its structural rigidity and functional groups make it valuable for developing bioactive molecules, particularly in CNS-targeting drugs .

Properties

IUPAC Name |

tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTHDJLHNCEJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Reductive Amination (Route A)

Starting Material : 1-Benzyl-3-oxo-piperidine-4-carboxylate methyl ester

Procedure :

- Methylation : React with methyl iodide in acetone under reflux (80°C, 12 h) to introduce the 4-methyl group.

- Amine Protection : Use R-(+)-α-Methylbenzylamine for stereoselective imine formation in benzene (80°C, 5 h).

- Hydrogenation : Catalyze with Raney-Ni (5 kg pressure, 24 h) to reduce the imine.

- Deprotection : Remove the benzyl group via hydrogenolysis and protect with tert-butyl carbamate.

Key Data :

| Step | Yield | Purity (HPLC) | Stereoselectivity (de) |

|---|---|---|---|

| Methylation | 85% | 95% | N/A |

| Hydrogenation | 83.2% | 98% | 96.3% |

Method 2: Asymmetric Hydrogenation (Route B)

Starting Material : 4-Oxopiperidine-1-carboxylic acid tert-butyl ester

Procedure :

- Enamine Formation : React with methylamine in ethanol (30–40°C, 16–30 h).

- Chiral Induction : Use Ru-BINAP catalysts for enantioselective hydrogenation (25°C, 24 h).

- Workup : Purify via column chromatography (hexane/ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–89% |

| Enantiomeric Excess (ee) | ≥99% |

| Scale | Up to 10 kg |

Comparison of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Cost | Moderate (uses Raney-Ni) | High (chiral catalysts) |

| Scalability | Suitable for lab scale | Industrial-friendly |

| Stereocontrol | 96.3% de | >99% ee |

| Total Yield | 68–72% | 75–82% |

Critical Reaction Conditions

- Temperature : 80°C for methylation; 25°C for hydrogenation.

- Catalysts : Raney-Ni (Route A); Ru-BINAP (Route B).

- Solvents : Acetone (Route A); Ethanol (Route B).

Challenges and Solutions

- Stereochemical Drift : Controlled via low-temperature hydrogenation.

- Byproduct Formation : Minimized using anhydrous sodium sulfate during workup.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methylamino group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound is primarily utilized in the synthesis of pharmaceutical intermediates. Its structure allows for modifications that can lead to the development of new drug candidates. Notably, it has been explored for its potential effects on the central nervous system (CNS), making it a candidate for further research into treatments for neurological disorders.

Case Studies:

- Antidepressant Activity: Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The structural features of 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester may contribute to such pharmacological profiles, warranting further investigation into its efficacy and safety in clinical settings.

- Analgesic Properties: Some studies have suggested that piperidine derivatives can serve as analgesics. This compound's ability to modulate pain pathways could position it as a candidate for developing new pain management therapies.

Organic Synthesis

Building Block in Chemical Synthesis:

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Alkylation Reactions: The tertiary amine can participate in alkylation reactions, facilitating the introduction of various alkyl groups.

- Formation of Complex Molecules: The compound's structure enables the formation of more complex molecules through cyclization and condensation reactions.

Data Table: Synthesis Applications

| Reaction Type | Description | Example Product |

|---|---|---|

| Alkylation | Introduction of alkyl groups to the amine nitrogen | Modified piperidine derivatives |

| Cyclization | Formation of cyclic compounds from linear precursors | Novel cyclic amines |

| Condensation | Reaction with carbonyl compounds to form amides | Piperidine-based amides |

Research Applications

Biochemical Studies:

The compound is utilized in various biochemical studies to understand its interaction with biological systems. Its role as a ligand in receptor binding studies has been documented, providing insights into its mechanism of action at the molecular level.

Case Studies:

- Receptor Binding Studies: Research has shown that compounds similar to this compound can bind to serotonin receptors, suggesting potential applications in treating mood disorders.

- Neuropharmacology: Investigations into the neuropharmacological effects of this compound highlight its potential impact on neurotransmitter systems, paving the way for future studies on cognitive enhancement or neuroprotection.

Mechanism of Action

The mechanism of action of 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Functional Group Variations :

- Tert-butyl ester : Common across all compounds, providing steric protection for amines. However, its position (e.g., piperidine vs. piperazine) alters reactivity. For example, piperazine derivatives () enable sulfonamide functionalization, enhancing solubility .

- Amino and Methylamino Groups: The 3-methylamino group in the target compound contrasts with carboxylic acid () or methanesulfonyl groups (), impacting hydrogen-bonding capacity and metabolic stability .

Stereochemical Differences :

- The (3S,4S) and (3R,4R) configurations in piperidine derivatives () influence chiral recognition in drug-receptor interactions. For example, enantiomers may exhibit divergent pharmacokinetic profiles .

Hazard Profiles :

- Irritation Potential: Compounds with tert-butyl esters (e.g., ) commonly exhibit skin/eye irritation due to ester hydrolysis products. The target compound’s methylamino group may reduce volatility compared to iodomethyl derivatives (), mitigating inhalation risks .

- Reactivity: Methanesulfonyl-containing derivatives () are prone to acid-catalyzed deprotection, whereas the target compound’s methylamino group is more stable under basic conditions .

Biological Activity

4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 344419-25-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications, supported by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-oxopiperidine-1-carboxylic acid tert-butyl ester with methylamine in methanol, with the pH adjusted to 5-6 using acetic acid. The reaction is stirred at room temperature for approximately one hour.

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-Oxopiperidine-1-carboxylic acid tert-butyl ester, Methylamine | Methanol, pH 5-6 (acetic acid), Stir at room temperature for 1 hour |

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been studied for its potential as a therapeutic agent in several contexts:

This compound can act as a ligand that binds to specific enzymes or receptors, modulating their activity. This interaction can lead to significant changes in biochemical pathways and cellular processes, making it a candidate for further pharmacological exploration.

Applications in Research and Medicine

The compound is utilized in various fields:

- Chemistry : As an intermediate in the synthesis of organic compounds.

- Biology : In studies of enzyme interactions and protein modifications.

- Medicine : As a precursor for pharmaceutical agents targeting conditions such as autoimmune diseases and cancer .

Case Studies and Research Findings

- Enzyme Inhibition : Research indicates that derivatives of piperidine compounds exhibit inhibitory activity against protein kinases, such as Janus Kinase 3 (JAK3), which is implicated in several inflammatory diseases. The structural modifications of these compounds can enhance their potency and metabolic stability .

- Structure-Activity Relationships (SAR) : A study on related compounds demonstrated that modifications at the piperidine nitrogen significantly influence biological activity. For instance, introducing bulky substituents was found to decrease potency, while smaller substituents maintained moderate activity .

- Metabolic Stability : Investigations into the metabolic pathways involving this compound have shown that certain structural features can enhance stability against metabolic degradation, which is crucial for therapeutic efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl ester group | Moderate kinase inhibition |

| N-Boc-3-(methylamino)piperidine | Boc protecting group | Lower activity against JAK3 |

| 1-tert-butyloxycarbonyl-4-aminomethyl-piperidine | Aminomethyl group | Potentially higher toxicity |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.